molecular formula C17H18FN3O3 B2823015 N-[3-(3-FLUOROPHENYL)-2-(2-OXOPYRROLIDIN-1-YL)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE CAS No. 1421522-68-0

N-[3-(3-FLUOROPHENYL)-2-(2-OXOPYRROLIDIN-1-YL)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE

Cat. No.: B2823015
CAS No.: 1421522-68-0
M. Wt: 331.347
InChI Key: YVTBUTVCUFBTQS-UHFFFAOYSA-N
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Description

N-[3-(3-FLUOROPHENYL)-2-(2-OXOPYRROLIDIN-1-YL)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a fluorophenyl group, a pyrrolidinyl moiety, and an oxazole ring, making it a unique and versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-FLUOROPHENYL)-2-(2-OXOPYRROLIDIN-1-YL)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidinyl intermediate, which is then coupled with the fluorophenyl group through a series of reactions involving reagents such as thionyl chloride and aromatic amines . The final step involves the formation of the oxazole ring under specific conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-throughput screening and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-FLUOROPHENYL)-2-(2-OXOPYRROLIDIN-1-YL)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[3-(3-FLUOROPHENYL)-2-(2-OXOPYRROLIDIN-1-YL)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(3-FLUOROPHENYL)-2-(2-OXOPYRROLIDIN-1-YL)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(2-Oxopyrrolidin-1-yl)propyl]acetamide
  • N-(3-acetamidopropyl)pyrrolidin-2-one
  • 2-oxo-N-phenyl-1-pyrrolidineacetamide

Uniqueness

N-[3-(3-FLUOROPHENYL)-2-(2-OXOPYRROLIDIN-1-YL)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity, while the oxazole ring contributes to its versatility in various applications .

Properties

IUPAC Name

N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O3/c18-13-4-1-3-12(9-13)10-14(21-8-2-5-16(21)22)11-19-17(23)15-6-7-20-24-15/h1,3-4,6-7,9,14H,2,5,8,10-11H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVTBUTVCUFBTQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C(CC2=CC(=CC=C2)F)CNC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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